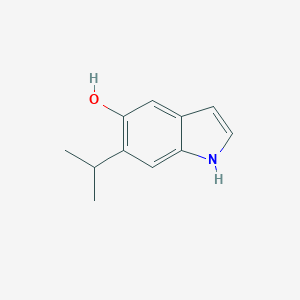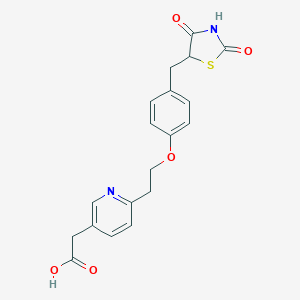
Carboxy Pioglitazone (M-V)
説明
Carboxy Pioglitazone (M-V) is a metabolite of the antidiabetic drug Pioglitazone . It has a molecular formula of C19 H18 N2 O5 S and a molecular weight of 386.422 .
Molecular Structure Analysis
The molecular structure of Carboxy Pioglitazone (M-V) is represented by the SMILES string: OC(=O)Cc1ccc(CCOc2ccc(CC3SC(=O)NC3=O)cc2)nc1 . This structure includes various functional groups that contribute to its pharmacological activity.科学的研究の応用
Cardiovascular Implications
Carboxy Pioglitazone (M-V), a metabolite of Pioglitazone, has been studied for its implications in cardiovascular health. Research suggests that Pioglitazone can suppress the growth of vascular smooth muscle cells and consequent carotid intimal thickening, indicating its potential for addressing atherogenic processes such as balloon-injured carotid intimal thickening (Igarashi et al., 2001). Moreover, Pioglitazone has shown promise in improving cardiovascular risk markers independently from glycemic control, hinting at an anti-inflammatory and antiatherogenic effect, potentially attributed to peroxisome proliferator-activated receptor gamma activation (Pfützner et al., 2005).
Neurological Implications
Studies indicate that Pioglitazone may possess neuroprotective properties. The intracerebral application of Pioglitazone in a rat brain after ischemia significantly reduced infarct size and brain oedema, attenuated the invasion of activated microglia and macrophages in the peri-infarct cortical regions, and improved the recovery of sensory deficits (Zhao et al., 2005).
Metabolic and Cellular Implications
Pioglitazone has been studied for its role in lipid metabolism and mitochondrial function. It can influence genes related to lipid storage, potentially increasing body weight through the upregulation of genes facilitating adipocyte lipid storage (Bogacka et al., 2004). Additionally, it may induce mitochondrial biogenesis and reduce mitochondrial oxidative stress in neuron-like cell lines, suggesting potential benefits in the treatment of mitochondriopathies (Ghosh et al., 2007).
Dermatological Implications
Pioglitazone has been utilized in the treatment of skin ulcers. It was encapsulated in polysaccharide nanoparticles and used as a bioactive component of wound-dressing material based on modified bacterial nanocellulose. This system exhibited controlled release of Pioglitazone and confirmed safety in cytotoxicity studies, showing potential application in the treatment of skin ulcers, such as those occurring in diabetic foot (Rojewska et al., 2020).
Anti-Inflammatory Implications
Pioglitazone demonstrated the ability to suppress inflammation in murine carotid atherosclerosis, as evidenced by reduced plaque matrix metalloproteinase and macrophage responses in vivo (Chang et al., 2010). Additionally, it showed anti-apoptotic effects and reduced mitochondrial ultrastructure injury and membrane potential loss in ischemic/reperfused hearts of rats, suggesting its protective effects might be related to the opening of mitochondrial ATP-sensitive potassium channels (Li et al., 2008).
Safety And Hazards
特性
IUPAC Name |
2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQJTMMAMWFMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435149 | |
| Record name | Pioglitazone Metabolite M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy Pioglitazone (M-V) | |
CAS RN |
146062-48-8 | |
| Record name | 3-Pyridineacetic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pioglitazone Metabolite M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PYRIDINEACETIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK29UX2P6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



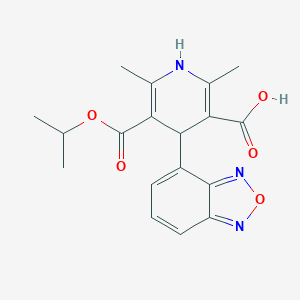
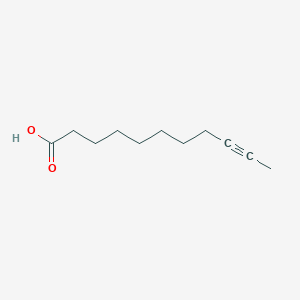
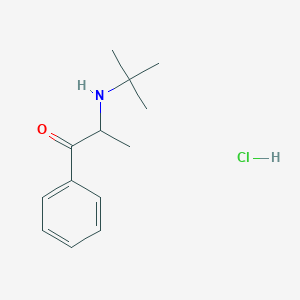
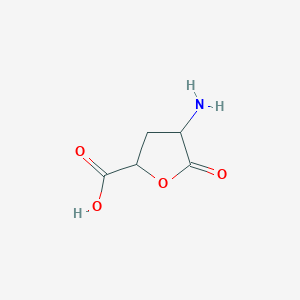
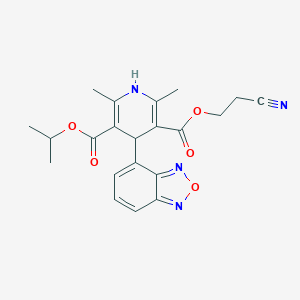
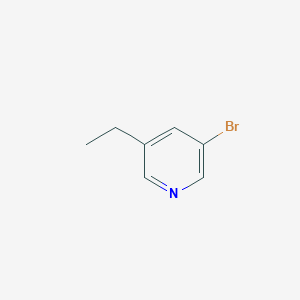
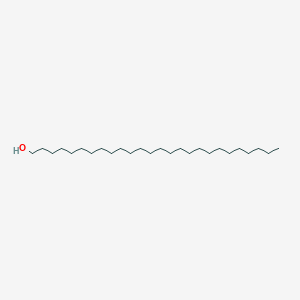
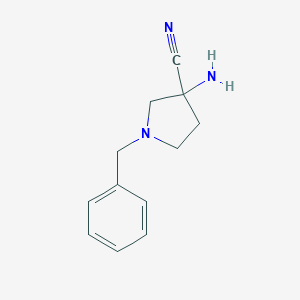
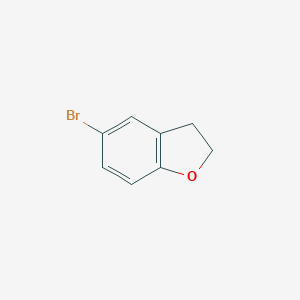
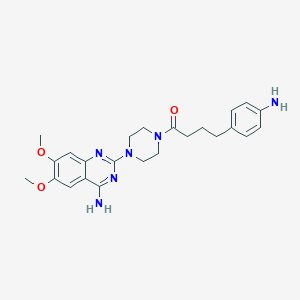
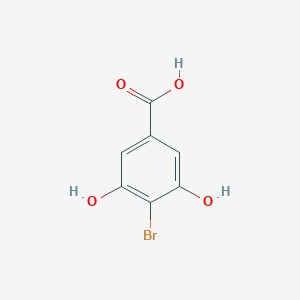
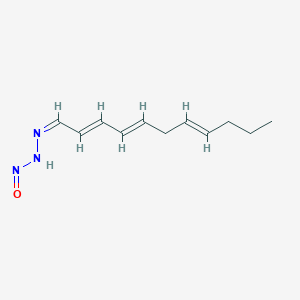
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
